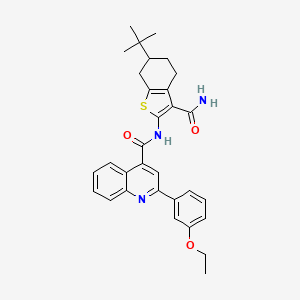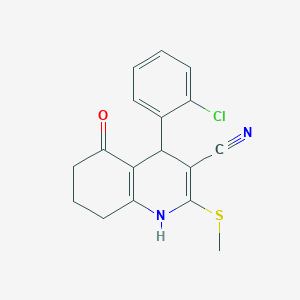
2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-METHOXY-5-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxy groups, a morpholine ring, and a carbothioyl group, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxy-5-(morpholine-4-carbothioyl)phenyl with 3,4,5-trimethoxybenzoic acid under specific conditions to form the desired ester. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is crucial for monitoring the reaction progress and product purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-METHOXY-5-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups and morpholine ring can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-METHOXY-5-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-METHOXY-5-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 4-chlorobenzoate
- 2-Chloro-benzoic acid 2-methoxy-5-(morpholine-4-carbothioyl)-phenyl ester
Uniqueness
Compared to similar compounds, 2-METHOXY-5-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE stands out due to its additional methoxy groups on the benzoate moiety. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C22H25NO7S |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C22H25NO7S/c1-25-16-6-5-14(21(31)23-7-9-29-10-8-23)11-17(16)30-22(24)15-12-18(26-2)20(28-4)19(13-15)27-3/h5-6,11-13H,7-10H2,1-4H3 |
Clé InChI |
IKWYEIBWZCRATN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide](/img/structure/B11661488.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11661494.png)
![1-[(4-Bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B11661505.png)
![N-(4-methoxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11661507.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11661516.png)
![2-(4-Fluorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane](/img/structure/B11661519.png)
![4-{[(2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B11661522.png)


![(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661540.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11661543.png)

![Methyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11661557.png)
